molecular formula C10H11F3O B128414 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 78573-45-2

3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B128414
Key on ui cas rn: 78573-45-2
M. Wt: 204.19 g/mol
InChI Key: QWXKQVIMGVVIBX-UHFFFAOYSA-N
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Patent
US04337267

Procedure details

A solution of 57 g of oxirane in 120 ml of diethyl ether is added dropwise, at 0° to 10° C., to a Grignard solution prepared from 14.8 g of magnesium and 100 g of 3-(chloromethyl)benzotrifluoride in 450 ml of diethyl ether. The mixture is subsequently stirred at room temperature for 1 hour and 300 ml of 10% strength sulfuric acid are then added, while cooling with ice. The organic phase is collected and extracted twice more with diethyl ether and the combined organic phases are dried over magnesium sulfate and distilled. 76.7 g of 3-(3-trifluoromethylphenyl)propan-1-ol of b.p. 85° to 95° C. under 0.02 mm Hg are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH2:2]1.[Mg].Cl[CH2:6][C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.S(=O)(=O)(O)O>C(OCC)C>[F:14][C:13]([F:15])([F:16])[C:9]1[CH:8]=[C:7]([CH2:6][CH2:3][CH2:2][OH:1])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
O1CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 g
Type
reactant
Smiles
ClCC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 76.7 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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